molecular formula C6H6N2O4 B12330435 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- CAS No. 88499-61-0

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro-

Cat. No.: B12330435
CAS No.: 88499-61-0
M. Wt: 170.12 g/mol
InChI Key: OXTGZZKXONQACO-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyridine ring with two keto groups at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- typically involves the nitration of 6-methylpyrimidine-2,4(1H,3H)-dione. The process begins with the addition of 6-methylpyrimidine-2,4(1H,3H)-dione to concentrated sulfuric acid, followed by the slow addition of a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction is then allowed to proceed at a controlled temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products vary based on the extent of oxidation.

    Reduction: Amino derivatives are the major products.

    Substitution: Substituted pyridinedione derivatives are formed.

Scientific Research Applications

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-5-nitro-2,4(1H,3H)-pyrimidinedione
  • 2,4-Dihydroxy-6-methyl-5-nitropyrimidine

Uniqueness

2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88499-61-0

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

6-methyl-5-nitro-1H-pyridine-2,4-dione

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H2,1H3,(H,7,10)

InChI Key

OXTGZZKXONQACO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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